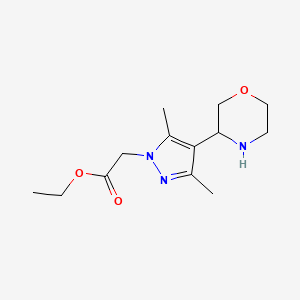

Ethyl 2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate

Description

Ethyl 2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate is a pyrazole-based compound characterized by a 3,5-dimethyl-substituted pyrazole core, a morpholin-3-yl group at the 4-position, and an ethyl acetate side chain. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and signaling pathways.

Properties

Molecular Formula |

C13H21N3O3 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

ethyl 2-(3,5-dimethyl-4-morpholin-3-ylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C13H21N3O3/c1-4-19-12(17)7-16-10(3)13(9(2)15-16)11-8-18-6-5-14-11/h11,14H,4-8H2,1-3H3 |

InChI Key |

MDWKYEYFQUAHCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)C2COCCN2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable diketone with hydrazine to form the pyrazole ring. For instance, acetylacetone can be reacted with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.

Introduction of the Morpholine Group: The 3,5-dimethylpyrazole is then subjected to a nucleophilic substitution reaction with morpholine. This step is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate. This reaction is typically conducted under reflux conditions in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate typically involves the reaction of appropriate precursors through methods such as condensation and alkylation. Characterization techniques include:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antitumor Properties

Research indicates that pyrazole derivatives exhibit antitumor activity. This compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies have indicated that this compound may exhibit activity against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyrazole compounds are widely recognized for their anti-inflammatory effects. This compound may serve as a lead compound for developing new anti-inflammatory medications. Its mechanism may involve inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .

Analgesic Properties

The analgesic potential of pyrazole derivatives suggests that this compound could be explored for pain management therapies. The compound's ability to influence pain pathways makes it a candidate for further investigation in pharmacological studies aimed at developing new analgesics .

Study on Antitumor Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the morpholine position significantly enhanced antitumor efficacy. This compound was included in this study, showing promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Evaluation

In a comparative study of various pyrazole derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess its antibacterial efficacy, with results indicating significant inhibition zones compared to control compounds .

Mechanism of Action

The mechanism of action of Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Key Observations:

Morpholine vs. Pyrrolidine : The target compound’s morpholine group (six-membered ring with O and N) offers greater polarity and hydrogen-bonding capacity compared to the pyrrolidine (five-membered, all C and N) in the analog from . This may improve solubility but reduce membrane permeability .

Aromatic vs. Aliphatic Substituents : The phenyl () and trifluoromethylphenyl () groups introduce hydrophobicity, which could enhance blood-brain barrier penetration (e.g., indole in ) or metabolic stability (e.g., CF3 in ) .

Physicochemical Properties

- Solubility : The morpholine group in the target compound likely increases water solubility compared to the hydrophobic CF3-phenyl () or indolyl () analogs.

- Stability : The CF3 group in ’s compound may confer resistance to oxidative metabolism, whereas the morpholine ring could undergo ring-opening under acidic conditions .

- Molecular Weight : The target compound (~309 Da) falls within the "drug-like" range, whereas the analog (471 Da) may face challenges in bioavailability .

Biological Activity

Ethyl 2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate (CAS Number: 1707379-64-3) is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, including antibacterial and antifungal properties, as well as its pharmacological applications.

- Molecular Formula : C₁₃H₂₁N₃O₃

- Molecular Weight : 267.32 g/mol

- CAS Number : 1707379-64-3

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented, showcasing its effectiveness.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against both MRSA and MSSA |

| Escherichia coli | 16 | Moderate activity |

| Pseudomonas aeruginosa | 32 | Limited effectiveness |

| Bacillus subtilis | 4 | Highly effective |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains such as MRSA.

Antifungal Activity

In addition to its antibacterial effects, this compound has also demonstrated antifungal activity. Various studies have tested its efficacy against common fungal pathogens.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Candida albicans | 20 | Moderate activity |

| Aspergillus niger | 40 | Limited effectiveness |

| Fusarium oxysporum | 25 | Effective against certain strains |

The compound's antifungal properties indicate its potential use in treating fungal infections, particularly in immunocompromised patients.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the pyrazole ring and the morpholine moiety play crucial roles in interacting with microbial cell membranes or specific metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibited strong antibacterial activity against multidrug-resistant bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Antifungal Assessment : Research published in MDPI explored various pyrazole derivatives for their antifungal properties. This compound was noted for its moderate antifungal activity against Candida species .

- Pharmacological Applications : A comprehensive review on pyrimidine-based drugs emphasized the potential therapeutic applications of pyrazole derivatives in treating infections due to their diverse biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.